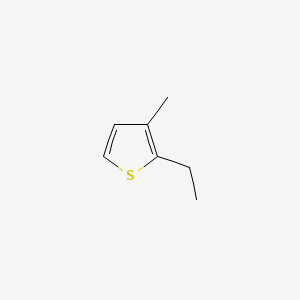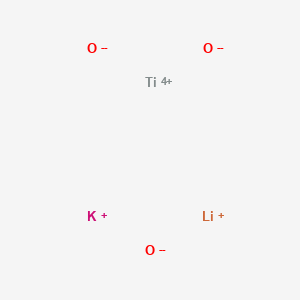
3-Methylpentyl hexanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methylpentyl hexanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. The molecular formula of this compound is C12H24O2 , and it has a molecular weight of 200.318 Da . This compound is used in various applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: 3-Methylpentyl hexanoate can be synthesized through the esterification reaction between 3-methylpentanol and hexanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and efficient separation techniques to isolate the ester product. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-Methylpentyl hexanoate, like other esters, can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 3-methylpentanol and hexanoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: Esters can be reduced to their corresponding alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products:
Hydrolysis: 3-Methylpentanol and hexanoic acid.
Transesterification: A different ester and alcohol.
Reduction: 3-Methylpentanol.
科学的研究の応用
3-Methylpentyl hexanoate has several scientific research applications, including:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in natural product synthesis and its potential biological activities.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the fragrance and flavor industry due to its pleasant odor, contributing to the aroma of various products
作用機序
The mechanism of action of 3-Methylpentyl hexanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, enzymes that catalyze the hydrolysis of esters. This reaction produces 3-methylpentanol and hexanoic acid, which can further participate in various metabolic pathways. The molecular targets and pathways involved depend on the specific biological context in which the compound is used .
類似化合物との比較
Methyl hexanoate: Another ester with a similar structure but different alkyl group.
Ethyl hexanoate: Similar ester with an ethyl group instead of a 3-methylpentyl group.
Butyl hexanoate: Ester with a butyl group.
Uniqueness: 3-Methylpentyl hexanoate is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific odor profiles or chemical reactivity is desired .
特性
CAS番号 |
84254-86-4 |
|---|---|
分子式 |
C12H24O2 |
分子量 |
200.32 g/mol |
IUPAC名 |
3-methylpentyl hexanoate |
InChI |
InChI=1S/C12H24O2/c1-4-6-7-8-12(13)14-10-9-11(3)5-2/h11H,4-10H2,1-3H3 |
InChIキー |
SAMSOMFUNDLFFI-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(=O)OCCC(C)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)





![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)




![Tert-butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)benzylcarbamate](/img/structure/B12644072.png)
